molecular formula C29H28N2O3 B4986032 2-[1-OXO-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[1-OXO-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B4986032
M. Wt: 452.5 g/mol
InChI Key: IVSKMRUBDCUAMB-UHFFFAOYSA-N
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Description

The compound 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex heterocyclic molecule featuring a fused tetrahydroquinoline core substituted with trimethyl and phenyl groups, linked to an isoindole-1,3-dione moiety via a propan-2-yl bridge. However, direct biological data for this compound are absent in the provided evidence, necessitating comparative analysis with structurally analogous compounds.

Properties

IUPAC Name

2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O3/c1-19(30-26(33)21-14-8-9-15-22(21)27(30)34)25(32)31-24-17-11-10-16-23(24)29(4,18-28(31,2)3)20-12-6-5-7-13-20/h5-17,19H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSKMRUBDCUAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-OXO-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the isoindole moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-OXO-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoindole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-[1-OXO-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-OXO-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Systems

Isoindole-1,3-dione Derivatives
  • 2-(Tetrahydro-2-oxo-2H-pyran-3-yl)-1H-isoindole-1,3(2H)-dione (CAS 59775-18-7, ): This compound shares the isoindole-dione core but substitutes the tetrahydroquinoline group with a tetrahydro-2-oxopyranyl moiety.
Quinoxalin-2-one Analogues
  • 3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one (): The quinoxaline core differs from the tetrahydroquinoline system but shares a similar planar aromatic structure. The thiophene substituent introduces sulfur-based electronegativity, which may enhance π-π stacking interactions in biological targets compared to the target compound’s alkyl-dominated substituents .

Substituent Effects on Physicochemical Properties

Hydrophobicity and Solubility
  • The target compound’s 2,2,4-trimethyl-4-phenyl-tetrahydroquinoline group contributes significant hydrophobicity, likely reducing aqueous solubility compared to analogues with oxygenated substituents (e.g., pyran in ).
  • In contrast, 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline () incorporates a polar pyrrolidinylmethyl group, balancing lipophilicity and solubility—a design strategy absent in the target compound.
Electronic Environment
  • The phenyl and trimethyl groups on the tetrahydroquinoline moiety create an electron-rich aromatic system, differing from electron-withdrawing groups (e.g., nitro in ’s pyrazolyl derivative). This difference may influence dipole moments and reactivity in electrophilic substitution reactions .
Characterization Techniques
  • X-ray crystallography (using SHELXL, ) and mass spectrometry (as in ) are critical for confirming the structure of such complex molecules.
  • Computational tools like Multiwfn () could analyze electron localization functions (ELF) to compare charge distribution with analogues.

Comparative Data Table

Property Target Compound 2-(Tetrahydro-2-oxopyran-3-yl)-isoindole-dione 3-(2-Oxo-2-thienyl)-quinoxalinone
Core Structure Isoindole-dione + tetrahydroquinoline Isoindole-dione + pyran Quinoxalinone + thiophene
Key Substituents Phenyl, trimethyl Tetrahydro-2-oxopyranyl Thiophen-2-yl
Molecular Weight ~450 g/mol (estimated) ~290 g/mol ~300 g/mol
Polarity Low (hydrophobic) Moderate (oxygen in pyran) Moderate (sulfur in thiophene)
Potential Bioactivity CNS targets (speculative) Not reported Antimicrobial (speculative)

Biological Activity

The compound 2-[1-OXO-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic molecule that belongs to the class of tetrahydroquinolines and isoindoles. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The compound's structure can be represented as follows:

C21H25NO3\text{C}_{21}\text{H}_{25}\text{N}\text{O}_{3}

Structural Features

  • Tetrahydroquinoline moiety : Known for various pharmacological activities.
  • Isoindole component : Often associated with biological activity in medicinal chemistry.

Antioxidant Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. A study highlighted the antioxidant activity of various fused heterocyclic compounds, including derivatives of tetrahydroquinolines. The presence of ortho-substituents on the phenyl ring was found to enhance antioxidant activity significantly .

Anticancer Properties

Several studies have reported anticancer effects associated with tetrahydroquinoline derivatives. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of angiogenesis : Preventing the formation of new blood vessels that supply tumors.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research has indicated that tetrahydroquinoline derivatives may exert protective effects against oxidative stress in neuronal cells, which is a hallmark of conditions such as Alzheimer's disease .

Antimicrobial Activity

Tetrahydroquinoline derivatives have also demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis; inhibition of angiogenesis
NeuroprotectiveProtection against oxidative stress
AntimicrobialDisruption of cell membranes

Detailed Research Findings

  • Antioxidant Mechanism : A study found that tetrahydroquinoline derivatives could effectively reduce oxidative stress markers in vitro, suggesting their utility as potential therapeutic agents for oxidative stress-related diseases .
  • Cancer Cell Studies : In vitro assays demonstrated that certain derivatives inhibited the growth of breast and prostate cancer cells by inducing apoptosis and preventing cell cycle progression .
  • Neuroprotective Studies : Animal models treated with tetrahydroquinoline derivatives showed reduced neuroinflammation and improved cognitive function compared to control groups, indicating their potential role in treating neurodegenerative diseases .

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